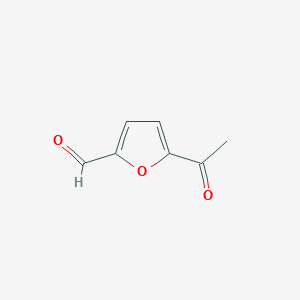![molecular formula C33H20ClN3O B13981147 2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)
2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1’-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine is a complex organic compound with a unique structure that includes biphenyl, dibenzofuran, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine typically involves multiple steps, including the formation of biphenyl and dibenzofuran intermediates. One common method involves the use of chlorophenylboronic acid and o-chloronitrobenzene under nitrogen protection, with sodium carbonate and potassium iodide as catalysts . The reaction is carried out in dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the compound.
Scientific Research Applications
2-[1,1’-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share structural similarities and have been studied for their antimicrobial and anticancer activities.
Benzimidazole derivatives: Known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
Uniqueness
2-[1,1’-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine is unique due to its combination of biphenyl, dibenzofuran, and triazine moieties, which confer distinct chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C33H20ClN3O |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
2-(8-chlorodibenzofuran-1-yl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H20ClN3O/c34-25-18-19-28-27(20-25)30-26(12-7-13-29(30)38-28)33-36-31(23-10-5-2-6-11-23)35-32(37-33)24-16-14-22(15-17-24)21-8-3-1-4-9-21/h1-20H |
InChI Key |
WCVRLGRMDSJXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=C6C(=CC=C5)OC7=C6C=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





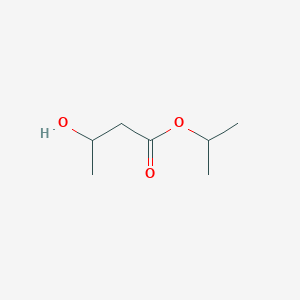
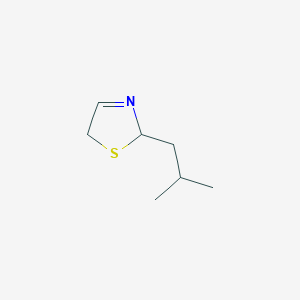

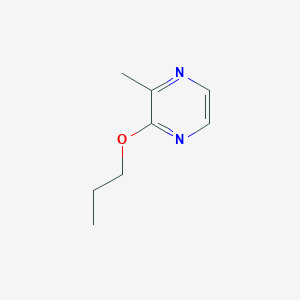
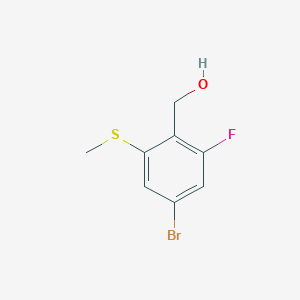

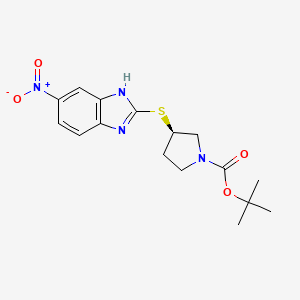

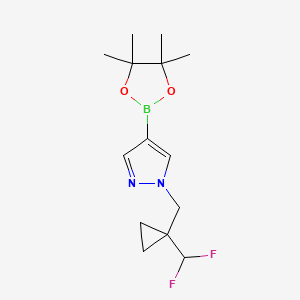
![2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)
